molecular formula C21H24FN3O6S B2980649 N1-(4-fluorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868983-94-2

N1-(4-fluorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2980649
CAS No.: 868983-94-2
M. Wt: 465.5
InChI Key: QZVVCKMOQZKCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative intended for research applications. As a member of the oxazolidine-sulfonamide chemical class, this compound features a 4-fluorobenzyl group and a 4-methoxy-3-methylphenylsulfonyl moiety, structural features present in various bioactive molecules investigated for their potential in medicinal chemistry . Compounds with oxalamide and sulfonamide functional groups are frequently explored for their ability to interact with enzymes and protein targets, making them valuable tools for probing biological pathways . Recent research into related chemical entities has highlighted interest in developing targeted protein degraders for objectives such as immuno-oncology and the treatment of autoimmune disorders . Researchers can utilize this compound for in vitro studies to investigate its potential mechanisms of action and biochemical properties. It is strictly for laboratory research purposes. This product is labeled with the required safety hazard statements and precautionary codes. Handle with appropriate personal protective equipment and in accordance with good laboratory practices. This compound is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O6S/c1-14-11-17(7-8-18(14)30-2)32(28,29)25-9-10-31-19(25)13-24-21(27)20(26)23-12-15-3-5-16(22)6-4-15/h3-8,11,19H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVVCKMOQZKCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-fluorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24FN3O6SC_{21}H_{24}FN_3O_6S, with a molecular weight of approximately 465.5 g/mol. The structure features a fluorobenzyl group and an oxazolidine moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the fluorine atom enhances binding affinity, while the oxazolidinone structure may contribute to its interaction with enzymes and receptors. The sulfonyl group is also believed to play a role in modulating biological responses by influencing the compound's solubility and reactivity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Properties : Studies have shown that oxazolidinone derivatives can inhibit cancer cell proliferation by targeting key enzymes involved in cell cycle regulation and apoptosis. For example, the compound has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Activity : Similar compounds have been noted for their antimicrobial properties, potentially acting against bacterial and fungal infections through disruption of microbial cell walls or interference with metabolic pathways .

Case Studies

Several studies have focused on the biological evaluation of compounds related to this compound:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of oxazolidinone derivatives on human breast cancer cells (MCF-7). Results showed significant inhibition of cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of an oxazolidinone derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) in the low µg/mL range, suggesting strong antibacterial properties .

Data Tables

Biological Activity Effect Reference
AnticancerCytotoxicity against MCF-7 cells
AntimicrobialEffective against S. aureus and E. coli
Enzyme InhibitionTargets key enzymes in cancer metabolism

Comparison with Similar Compounds

Core Heterocycle Variations

  • Oxazolidine vs. Oxazinan: The target compound’s oxazolidine ring (5-membered) contrasts with the oxazinan ring (6-membered) in N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide (CAS 872724-37-3, ).
  • Sulfonyl Substituents : The 4-methoxy-3-methylphenyl sulfonyl group in the target compound differs from the 4-chlorophenyl sulfonyl group in . Methoxy and methyl groups are electron-donating, which could increase solubility and alter π-π stacking interactions compared to the electron-withdrawing chloro substituent .

Aromatic Substitutions

  • Fluorobenzyl vs. Chlorophenyl : The 4-fluorobenzyl group in the target compound contrasts with the 3-chloro-4-methylphenyl group in N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS 897758-01-9, ). Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and enhance metabolic stability relative to bulkier chloro-methyl substituents .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₂₀H₂₁FN₃O₅S* ~450.5* 4-Fluorobenzyl, 4-methoxy-3-methylphenyl sulfonyl Predicted high logP (~3.5) due to methoxy/methyl groups
N1-((3-((4-Chlorophenyl)sulfonyl)oxazinan)methyl)-N2-(4-fluorobenzyl)oxalamide C₂₀H₂₁ClFN₃O₅S 469.9 4-Chlorophenyl sulfonyl Higher molecular weight and halogen content may increase crystallinity
N1-(3-Methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide C₂₂H₂₄N₃O₄ 406.4 Pyrrolidinone, 3-methoxybenzyl Lower molecular weight and polar pyrrolidinone may enhance solubility

*Calculated based on structural similarity to .

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